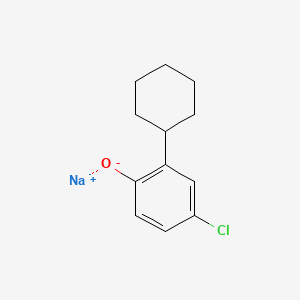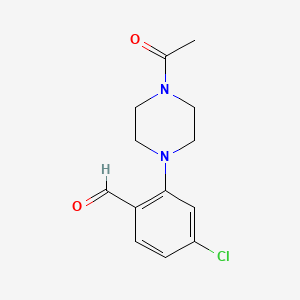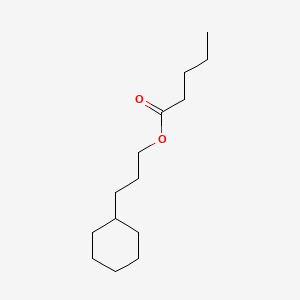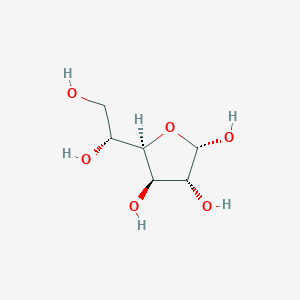
Neoundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid at room temperature and is known for its antifungal properties . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Neoundecanoic acid can be synthesized through the oxidation of undecyl alcohol or undecyl aldehyde. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the hydrolysis of undecanoic acid esters, which can be prepared by esterification of undecanol with carboxylic acids .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of decene, followed by oxidation. The hydroformylation process involves the reaction of decene with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium catalyst to form undecanal, which is then oxidized to this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Neoundecanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dicarboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to undecanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Esterification: this compound reacts with alcohols to form esters in the presence of acid catalysts.
Substitution: It can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Substitution: Halogens (e.g., chlorine, bromine), UV light or heat.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Undecanol.
Esterification: Undecanoic acid esters.
Substitution: Halogenated undecanoic acids.
Applications De Recherche Scientifique
Neoundecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its antifungal properties and effects on fungal metabolism.
Medicine: Investigated for potential therapeutic applications in treating fungal infections.
Industry: Used in the production of esters for plasticizers, lubricants, and surfactants
Mécanisme D'action
The antifungal activity of neoundecanoic acid is primarily due to its ability to disrupt the cell membrane and cell wall of fungi. It triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. Increased levels of reactive oxygen species (ROS) cause damage to the cell membrane and cell wall, ultimately leading to fungal cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neodecanoic acid: A branched carboxylic acid with similar antifungal properties.
Nonadecanoic acid: A 19-carbon saturated fatty acid with similar chemical properties.
Undecylenic acid: An unsaturated fatty acid with antifungal properties
Uniqueness
Neoundecanoic acid is unique due to its specific molecular structure, which allows it to effectively disrupt fungal cell membranes and walls. Its medium-chain length and saturated nature contribute to its stability and effectiveness in various applications .
Propriétés
Numéro CAS |
106593-75-3 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
8,8-dimethylnonanoic acid |
InChI |
InChI=1S/C11H22O2/c1-11(2,3)9-7-5-4-6-8-10(12)13/h4-9H2,1-3H3,(H,12,13) |
Clé InChI |
PCVAKFVNCSPYNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


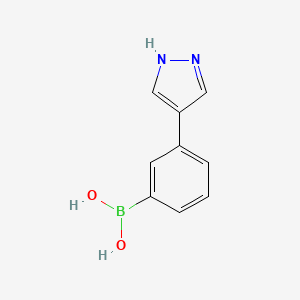

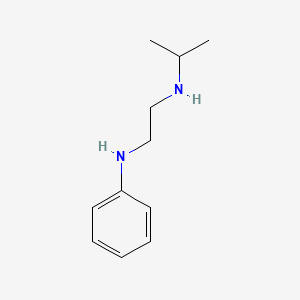

![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)

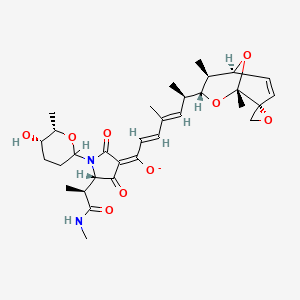
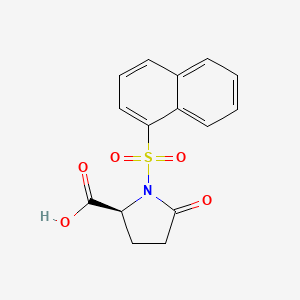
![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)
